N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound featuring an indole moiety, a thiophene ring, and a carboxamide group
Synthetic Routes and Reaction Conditions:
Indole Derivative Synthesis: The synthesis of indole derivatives often involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and an amine in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of a carboxylic acid with an amine under dehydration conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: Substitution reactions at the indole or thiophene rings can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Indole derivatives are known for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Medicine: Industry: Use in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating biological pathways. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar structure but lacks the thiophene ring.
Thiophene-3-carboxamide: Similar structure but lacks the indole moiety.
N-(2-hydroxyethyl)indole-3-carboxamide: Similar structure but lacks the thiophene ring and additional hydroxy group.
Uniqueness: The combination of the indole and thiophene rings in this compound provides unique chemical and biological properties, making it distinct from its analogs.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-9-13(12-4-2-3-5-14(12)18)15(19)8-17-16(20)11-6-7-21-10-11/h2-7,9-10,15,19H,8H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVOECGAOOYAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155078 | |
Record name | 3-Thiophenecarboxamide, N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448046-15-8 | |
Record name | 3-Thiophenecarboxamide, N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448046-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxamide, N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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